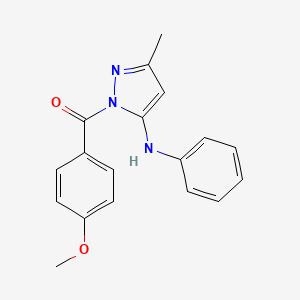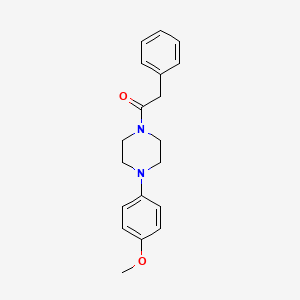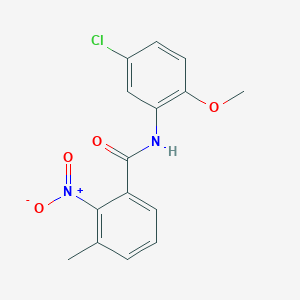![molecular formula C11H6ClF2NO3 B5804580 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione, commonly known as CFM-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological processes, including pain sensation, inflammation, and thermoregulation.
Mechanism of Action
CFM-2 acts as an antagonist of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels by binding to a specific site on the channel and blocking the influx of calcium ions into the cell. 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels are activated by various stimuli, including heat, protons, and capsaicin, and the inhibition of these channels by CFM-2 has been shown to reduce pain sensation and inflammation.
Biochemical and physiological effects:
CFM-2 has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. CFM-2 has also been shown to reduce body weight gain and improve glucose tolerance in obese mice, suggesting a potential role for 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in the regulation of metabolism.
Advantages and Limitations for Lab Experiments
CFM-2 is a potent and selective inhibitor of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels, making it a valuable tool for investigating the role of these channels in various physiological and pathological conditions. However, CFM-2 has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on CFM-2 and 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels. One area of interest is the development of more potent and selective 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channel inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in other physiological processes, such as the regulation of blood pressure and the immune response. Finally, the potential of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels as a target for the treatment of various diseases, including pain, inflammation, and metabolic disorders, warrants further investigation.
Synthesis Methods
CFM-2 can be synthesized using a multistep process involving the reaction of 4-chloro-2,5-dihydroxybenzoic acid with difluoromethyl chloromethyl ether, followed by the reaction of the resulting intermediate with 4-aminophenol and subsequent cyclization to form the pyrrole-dione core. The final step involves the chlorination of the pyrrole ring to yield CFM-2. The synthesis method has been optimized to yield high purity and yield of CFM-2.
Scientific Research Applications
CFM-2 has been extensively used in scientific research to investigate the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in various physiological and pathological conditions. 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels are known to be involved in pain sensation, inflammation, and thermoregulation, and CFM-2 has been shown to be a potent and selective inhibitor of these channels. CFM-2 has been used to investigate the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in neuropathic pain, inflammatory pain, and cancer pain. CFM-2 has also been used to study the role of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels in thermoregulation and to investigate the potential of 1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione channels as a target for the treatment of obesity.
properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGETZJOORODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[Chloro(difluoro)methoxy]phenyl]pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)

![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)


![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)